molecular formula C20H21N3O4S B2590545 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 952976-46-4

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2590545
CAS No.: 952976-46-4
M. Wt: 399.47
InChI Key: XCYJRGVDOJOXBK-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a precursor compound containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The sulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-2-6-16(7-3-14)19-12-17(23-27-19)13-20(24)22-11-10-15-4-8-18(9-5-15)28(21,25)26/h2-9,12H,10-11,13H2,1H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYJRGVDOJOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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